![molecular formula C38H33IP2 B14596323 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide CAS No. 60198-23-4](/img/structure/B14596323.png)
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is an organophosphorus compound It is characterized by the presence of a phosphanylidene group, which is a phosphorus atom double-bonded to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The phosphanylidene group plays a crucial role in these interactions by providing a reactive site for binding .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylcarbethoxymethylenephosphorane: Used as a Wittig reagent in organic synthesis.
Uniqueness
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research .
Propiedades
Número CAS |
60198-23-4 |
|---|---|
Fórmula molecular |
C38H33IP2 |
Peso molecular |
678.5 g/mol |
Nombre IUPAC |
triphenyl-[1-(triphenyl-λ5-phosphanylidene)ethyl]phosphanium;iodide |
InChI |
InChI=1S/C38H33P2.HI/c1-32(39(33-20-8-2-9-21-33,34-22-10-3-11-23-34)35-24-12-4-13-25-35)40(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38;/h2-31H,1H3;1H/q+1;/p-1 |
Clave InChI |
OBEIRZXVZJGUTH-UHFFFAOYSA-M |
SMILES canónico |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)

![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)

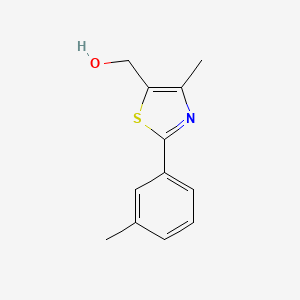
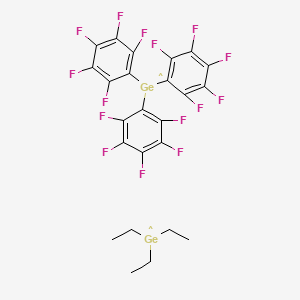
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
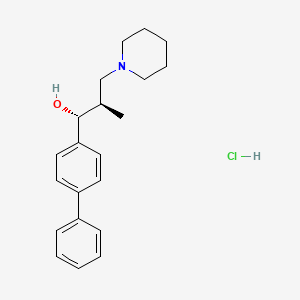
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
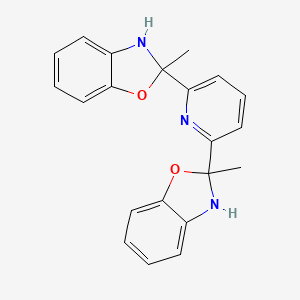
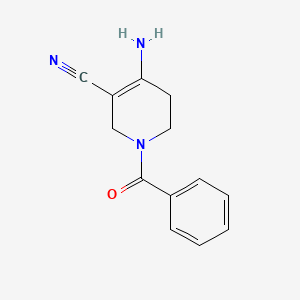
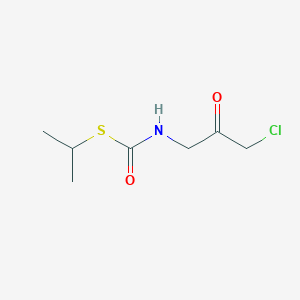
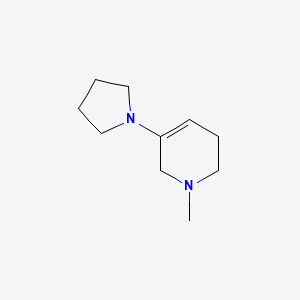
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
